1-[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]-3,5-dimethyl-1H-pyrazole
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Description
1-[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]-3,5-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C20H16ClN3OS and its molecular weight is 381.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.0702610 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]-3,5-dimethyl-1H-pyrazole is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A pyrazole core, which is known for its diverse biological activities.
- A thiophene ring, contributing to its pharmacological properties.
- Substituents such as a 4-chlorophenyl group and a pyrrole moiety.
The molecular formula is C18H16ClN3O2S with a molecular weight of approximately 363.85 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Kinases : The compound may inhibit specific kinases involved in cancer pathways, particularly those associated with glioma malignancy.
- Receptors and Ion Channels : It may modulate the activity of certain receptors and ion channels, influencing signal transduction pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this structure:
- A related compound demonstrated significant inhibition of glioblastoma cell lines by targeting the AKT signaling pathway, which is crucial in tumor growth and survival .
- The pyrazole moiety has been recognized for its role in inducing apoptosis in cancer cells, with several derivatives showing promising results against various cancer types .
Antimicrobial Properties
Research into thiophene and pyrrole derivatives suggests that they possess antimicrobial properties. Compounds structurally related to the target compound have shown effectiveness against various bacterial strains.
Study on Anticancer Efficacy
In a recent study, a derivative of the compound was tested against glioma cell lines. The results indicated:
- Inhibition of Cell Growth : The compound exhibited low micromolar activity against specific kinases linked to glioma progression.
- Selectivity : It showed significantly less cytotoxicity towards non-cancerous cells compared to cancerous ones, indicating a potential therapeutic window for selective targeting .
Compound | IC50 (µM) | Target | Cell Type |
---|---|---|---|
4j | 26 | AKT2 | Glioblastoma |
Control | >100 | N/A | Non-cancerous |
Mechanistic Insights
The mechanism by which the compound exerts its effects involves:
Properties
IUPAC Name |
[4-(4-chlorophenyl)-3-pyrrol-1-ylthiophen-2-yl]-(3,5-dimethylpyrazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS/c1-13-11-14(2)24(22-13)20(25)19-18(23-9-3-4-10-23)17(12-26-19)15-5-7-16(21)8-6-15/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSDCYCDCWNUTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.